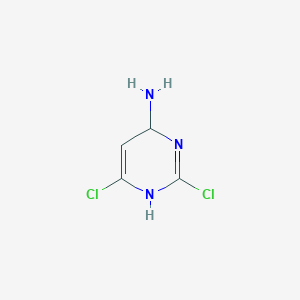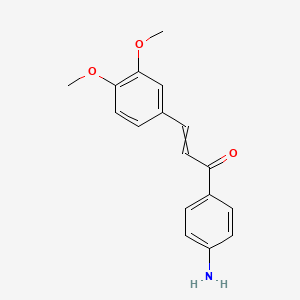
1-(4-Bromo-3-fluorophenyl)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(4-Bromo-3-fluorophényl)cyclobutanamine est un composé chimique de formule moléculaire C10H11BrFN et de masse moléculaire 244,10 g/mol. Il s'agit d'un produit chimique de recherche utile, souvent utilisé comme élément de base dans diverses synthèses chimiques.
Méthodes De Préparation
La synthèse du 1-(4-Bromo-3-fluorophényl)cyclobutanamine implique généralement la réaction de couplage de Suzuki-Miyaura, qui est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . Cette réaction est connue pour ses conditions douces et tolérantes aux groupes fonctionnels, ce qui la rend appropriée pour la préparation de molécules organiques complexes . La voie synthétique générale implique le couplage d'un réactif de bore avec un halogénure d'aryle en présence d'un catalyseur au palladium .
Analyse Des Réactions Chimiques
Le 1-(4-Bromo-3-fluorophényl)cyclobutanamine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés.
Réactions de couplage : Comme mentionné, le couplage de Suzuki-Miyaura est une réaction courante impliquant ce composé.
Les réactifs couramment utilisés dans ces réactions comprennent les catalyseurs au palladium, les réactifs de bore et divers nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Le 1-(4-Bromo-3-fluorophényl)cyclobutanamine a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie et médecine :
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action spécifique du 1-(4-Bromo-3-fluorophényl)cyclobutanamine dépend de son application. En général, le composé interagit avec des cibles moléculaires par le biais de ses groupes fonctionnels, conduisant à divers effets biochimiques et physiologiques. Les voies impliquées peuvent varier considérablement en fonction du contexte spécifique de son utilisation.
Mécanisme D'action
The specific mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanamine depends on its application. In general, the compound interacts with molecular targets through its functional groups, leading to various biochemical and physiological effects. The pathways involved can vary widely based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Le 1-(4-Bromo-3-fluorophényl)cyclobutanamine peut être comparé à d'autres composés similaires tels que :
- 1-(4-Bromo-3-chlorophényl)cyclobutanamine
- 1-(4-Bromo-3-méthylphényl)cyclobutanamine
Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par leurs substituants, ce qui peut entraîner des variations dans leur réactivité chimique et leurs applications.
Propriétés
Numéro CAS |
1314785-90-4 |
|---|---|
Formule moléculaire |
C10H11BrFN |
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
1-(4-bromo-3-fluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
Clé InChI |
WXCSGKKFDFNHEM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC(=C(C=C2)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)

![{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea](/img/structure/B11727368.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727374.png)
![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate](/img/structure/B11727376.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727382.png)

![1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea](/img/structure/B11727393.png)

![2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B11727407.png)
![3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B11727411.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727421.png)
